2-Chloromethyl-1-methyl-pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

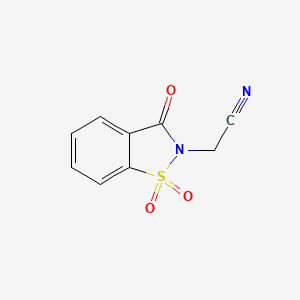

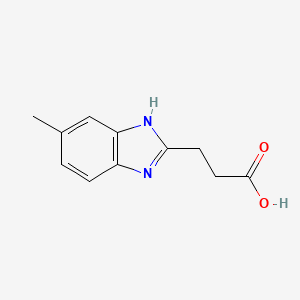

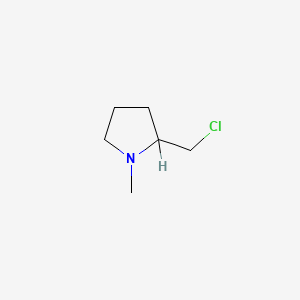

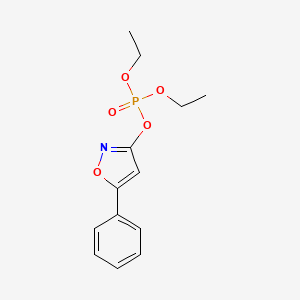

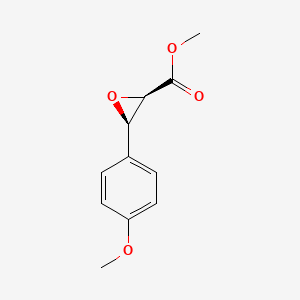

“2-Chloromethyl-1-methyl-pyrrolidine” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .

Synthesis Analysis

There are several methodologies for the synthesis of pyrrolidine derivatives. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-1-methyl-pyrrolidine” consists of a five-membered pyrrolidine ring with a chloromethyl group at the 2-position and a methyl group at the 1-position . The exact mass of the molecule is 133.0658271 g/mol .

Physical And Chemical Properties Analysis

“2-Chloromethyl-1-methyl-pyrrolidine” has a molecular weight of 133.62 g/mol. It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond .

科学的研究の応用

- Scientific Field : Medicinal Chemistry .

- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

- Scientific Field : Agrochemical and Pharmaceutical Industries .

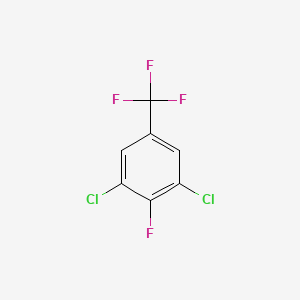

- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Scientific Field : Antifungal Research .

- Application Summary : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized, and their antifungal activities were evaluated .

- Methods of Application : The compounds were tested against Monilinia fructicola, Rhizoctonia solani, Fusarium graminearum schw, Fusarium oxysporum, and Phytophthora infestans .

- Results or Outcomes : The results of these tests are not specified in the source .

Pyrrolidine in Drug Discovery

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Amide Derivatives Containing a Pyrrolidine Moiety in Antifungal Activity

- Scientific Field : Biochemistry .

- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold. A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

- Methods of Application : The compounds were tested for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

- Results or Outcomes : The results of these tests are not specified in the source .

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is used as a precursor to pyridine-containing ligands .

- Methods of Application : The compound is used in the synthesis of pyridine-containing ligands .

- Results or Outcomes : The results of these syntheses are not specified in the source .

Pyrrolidine-2,5-dione in Carbonic Anhydrase Inhibition

2-Chloromethylpyridine in Ligand Synthesis

- Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

- Scientific Field : Inorganic Chemistry .

- Application Summary : Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, is distinctive because of its semi-rigid structure . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

- Methods of Application : In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework . The synthetic strategies and related applications of these materials have been summarized systematically .

- Results or Outcomes : The results of these tests are not specified in the source .

特性

IUPAC Name |

2-(chloromethyl)-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQVHDPCGPJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methylpyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)